A Guide to the Spectroscopic Characterization of Methyl 1,5-Naphthyridine-3-carboxylate
A Guide to the Spectroscopic Characterization of Methyl 1,5-Naphthyridine-3-carboxylate
Introduction: The Imperative for Rigorous Structural Elucidation
In the landscape of pharmaceutical research and materials science, the 1,5-naphthyridine scaffold is a privileged heterocyclic motif, conferring unique electronic and steric properties that are leveraged in the design of novel therapeutic agents and functional materials.[1][2] Methyl 1,5-naphthyridine-3-carboxylate (C₁₀H₈N₂O₂, MW: 188.18 g/mol ) serves as a critical building block in the synthesis of more complex molecules.[3] Its precise structure, purity, and electronic properties directly influence the outcome of subsequent synthetic steps and the biological activity of the final products.
Therefore, unambiguous structural confirmation and purity assessment are not mere formalities but cornerstones of scientific integrity. This technical guide provides an in-depth analysis of the expected spectroscopic data for Methyl 1,5-naphthyridine-3-carboxylate, detailing the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers and drug development professionals, offering not only reference data but also the underlying scientific rationale for spectral interpretation and the design of analytical workflows.
Overall Analytical Workflow
A logical and efficient workflow is paramount for the comprehensive characterization of a key synthetic intermediate like Methyl 1,5-naphthyridine-3-carboxylate. The process begins with mass spectrometry to confirm the molecular weight, followed by IR spectroscopy to identify key functional groups, and culminates in high-resolution NMR for definitive structural elucidation.
Caption: Figure 1: A systematic workflow for the spectroscopic analysis of Methyl 1,5-naphthyridine-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the elucidation of the covalent structure of an organic molecule in solution. For Methyl 1,5-naphthyridine-3-carboxylate, ¹H and ¹³C NMR provide a complete picture of the proton and carbon environments, respectively.
Expertise & Experience: Causality Behind Experimental Choices
The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. However, if solubility is limited or if hydrogen-bonding interactions are of interest, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the complex splitting patterns of the aromatic protons on the naphthyridine core.
Experimental Protocol: High-Resolution NMR
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer: Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (≥400 MHz for ¹H).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required. A proton-decoupled pulse sequence is standard to ensure each unique carbon appears as a singlet.
Data Presentation & Interpretation
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H2 | 9.4 - 9.6 | d | ~2.0 | Alpha to N and adjacent to electron-withdrawing ester; deshielded. |
| H4 | 8.8 - 9.0 | d | ~2.0 | Alpha to N; deshielded. |
| H6 | 9.1 - 9.3 | dd | ~4.5, 1.8 | Alpha to N; deshielded by adjacent N and ring current. |
| H7 | 7.7 - 7.9 | dd | ~8.5, 4.5 | Beta to N; less deshielded than H6 and H8. |
| H8 | 8.4 - 8.6 | dd | ~8.5, 1.8 | Gamma to N, but ortho to the other ring's nitrogen; deshielded. |
| -OCH₃ | 4.0 - 4.2 | s | - | Standard methyl ester chemical shift. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 152 - 154 | Alpha to N and adjacent to ester-bearing carbon. |
| C3 | 122 - 124 | Attached to the electron-withdrawing carboxylate group. |
| C4 | 140 - 142 | Alpha to N. |
| C4a | 145 - 147 | Bridgehead carbon adjacent to N. |
| C5 | 150 - 152 | Alpha to N. |
| C6 | 136 - 138 | Beta to N. |
| C7 | 124 - 126 | Gamma to N. |
| C8 | 148 - 150 | Bridgehead carbon between two rings. |
| C8a | 121 - 123 | Bridgehead carbon adjacent to N. |
| -C=O | 165 - 167 | Typical chemical shift for an ester carbonyl.[7] |
| -OCH₃ | 52 - 54 | Standard methyl ester carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound.
Expertise & Experience: Causality Behind Experimental Choices
For a solid sample like Methyl 1,5-naphthyridine-3-carboxylate, the Attenuated Total Reflectance (ATR) technique is superior to traditional methods like KBr pellets. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by ensuring excellent contact between the sample and the IR-transparent crystal (typically diamond or germanium).
Experimental Protocol: ATR-IR
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Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
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Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Data Presentation & Interpretation
The IR spectrum provides clear evidence for the key functional groups: the aromatic naphthyridine system and the methyl ester.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (Naphthyridine) |
| 2990 - 2950 | Weak | C-H Stretch | Methyl (-OCH₃) |
| ~1725 | Strong | C=O Stretch | Ester (Conjugated) |
| 1600 - 1450 | Medium-Strong | C=C & C=N Stretch | Aromatic Ring |
| 1300 - 1200 | Strong | C-O Stretch | Ester |
| 900 - 650 | Medium | C-H Bend | Aromatic (Out-of-plane) |
The most diagnostic peak is the strong carbonyl (C=O) stretch of the ester group, expected around 1725 cm⁻¹. Conjugation with the aromatic naphthyridine ring slightly lowers this frequency from that of a typical saturated ester. The strong C-O stretch between 1300-1200 cm⁻¹ further confirms the ester functionality.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.
Expertise & Experience: Causality Behind Experimental Choices
Electrospray Ionization (ESI) is the preferred ionization method for this molecule. The presence of two nitrogen atoms in the naphthyridine ring makes it readily susceptible to protonation, forming a stable [M+H]⁺ ion in the positive ion mode. This is a "soft" ionization technique that minimizes fragmentation, ensuring the molecular ion is the most prominent peak (the base peak), which simplifies the determination of the molecular weight.
Experimental Protocol: ESI-MS
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Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
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Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement.
Data Presentation & Interpretation
Table 4: Predicted Mass Spectrometry Data (ESI, Positive Mode)
| m/z (mass-to-charge) | Predicted Identity | Rationale |
| 189.0658 | [M+H]⁺ | Protonated molecular ion. Calculated exact mass for C₁₀H₉N₂O₂⁺ is 189.0659. |
| 158.0502 | [M-OCH₃+H]⁺ | Loss of the methoxy radical followed by rearrangement, or loss of methanol from the protonated molecule. |
| 130.0525 | [M-CO₂CH₃+H]⁺ | Loss of the entire methyl carboxylate group. |
The primary observation in the ESI mass spectrum will be the protonated molecular ion at an m/z corresponding to the molecular weight plus the mass of a proton (188.18 + 1.007 = 189.19). High-resolution mass spectrometry would confirm the elemental composition, providing a powerful tool for formula confirmation. Fragmentation would likely involve the characteristic loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-CO₂CH₃).
Conclusion
The combination of NMR, IR, and MS provides a self-validating system for the complete and unambiguous characterization of Methyl 1,5-naphthyridine-3-carboxylate. While this guide presents a robust set of predicted data based on established spectroscopic principles and data from analogous structures, it is imperative that researchers acquire experimental data on their own samples to confirm identity and purity. The protocols and interpretive frameworks provided herein offer a comprehensive roadmap for achieving this critical analytical goal, ensuring the quality and reliability of research in which this versatile building block is employed.
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